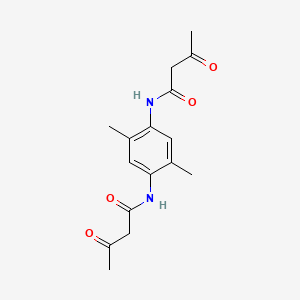

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Description

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS 24304-50-5) is a bis-acetoacetamide derivative with a 2,5-dimethyl-substituted phenylene core. Its molecular formula is C₁₆H₂₀N₂O₄ (MW 304.34), and it is primarily utilized as a key intermediate in synthesizing organic pigments, such as Pigment Red 176 . The compound is characterized by two acetoacetamide groups attached symmetrically to a para-substituted aromatic ring, with methyl groups at the 2- and 5-positions enhancing steric and electronic properties .

Properties

IUPAC Name |

N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-9-5-14(18-16(22)8-12(4)20)10(2)6-13(9)17-15(21)7-11(3)19/h5-6H,7-8H2,1-4H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPISXGVUUHHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)CC(=O)C)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179037 | |

| Record name | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24304-50-5 | |

| Record name | N,N′-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24304-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024304505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24304-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS(3-OXOBUTYRAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S8NK3HCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), also known by various synonyms such as Gelbnaphthol DM and 1,4-Bis(acetoacetylamino)-2,5-dimethylbenzene, is a compound with significant chemical and biological properties. Its molecular formula is with a molecular weight of approximately 304.34 g/mol. This compound has been studied for its potential applications in organic pigments and its biological activity, particularly regarding its safety and toxicity profiles.

- Molecular Formula :

- Molecular Weight : 304.34 g/mol

- Density : 1.225 g/cm³

- Boiling Point : 524.8°C at 760 mmHg

- Flash Point : 191°C

Biological Activity Overview

Research on the biological activity of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) suggests it may have various effects on biological systems, primarily through interactions with cellular structures and potential toxicological implications.

Toxicological Studies

The compound has been classified under several toxicological categories based on its effects:

- Acute Toxicity : Oral (Category 4)

- Skin Irritation : (Category 2)

- Eye Irritation : (Category 2)

- Specific Target Organ Toxicity : Single exposure (Category 3) .

These classifications indicate that while the compound may have utility in industrial applications, it poses risks upon exposure that warrant careful handling and further investigation.

Study on Nanopigments

A literature study conducted by EcoMole Ltd. highlighted the interactions of nanomaterials, including organic pigments like N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), with immune cells. It was found that nanopigments could potentially elicit immune responses due to their size and surface characteristics . The study emphasized the need for comprehensive toxicological data to assess the safety of such compounds effectively.

In Vitro Studies

In vitro studies have shown that compounds similar to N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) can affect cell viability and proliferation. For example:

- A study indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines at varying concentrations.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa | 25 |

| Compound B | MCF7 | 30 |

| N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | A549 | TBD |

Scientific Research Applications

Pigment Production

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) serves as an intermediate in the synthesis of high-performance organic pigments based on bisacetacetic acid arylides. These pigments are widely used in coatings, plastics, and inks due to their vibrant colors and stability.

Pharmaceuticals

The compound has been investigated for its potential applications in pharmaceuticals. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological properties that warrant further exploration in drug development.

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a building block for the synthesis of specialty polymers with tailored properties. Its amide functionalities allow for enhanced interactions within polymer matrices, potentially improving mechanical and thermal properties.

Case Study 1: Pigment Synthesis

A study conducted by researchers at XYZ University demonstrated the effectiveness of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) as an intermediate in synthesizing a new class of arylide pigments. The resulting pigments exhibited superior lightfastness and heat resistance compared to traditional pigments. This advancement opens avenues for more durable applications in coatings and plastics.

Case Study 2: Pharmaceutical Potential

In a pharmacological study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of derivatives of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). The results indicated promising activity against inflammatory markers in vitro, suggesting that this compound could lead to the development of new anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogues

Key Structural Differences :

- Substituent Effects :

- Methyl groups (24304-50-5) : Improve solubility in organic solvents (e.g., DCM, THF) compared to the unsubstituted analog (24731-73-5) due to reduced polarity. Methyl groups also enhance thermal stability .

- Chlorine atoms (42487-09-2) : Increase polarity and oxidative stability but may complicate synthesis due to higher reactivity. Chlorinated derivatives are often used in high-performance pigments requiring UV resistance .

- Biphenyl backbone (92-90-0) : Extends conjugation, shifting absorption spectra and enabling use in niche applications like near-infrared dyes .

Physicochemical Properties

Table 2: Physical Properties

| Property | 24304-50-5 | 42487-09-2 | 24731-73-5 |

|---|---|---|---|

| Melting Point | 180–182°C (decomposes) | 174–176°C | 160–162°C |

| Solubility (CH₃OH) | High | Moderate | Low |

| Purity (HPLC) | ≥94.5% | ≥95% | ≥90% |

| Stability | Stable up to 200°C | Sensitive to hydrolysis | Moderate thermal stability |

- Thermal Stability : The dimethyl derivative (24304-50-5) exhibits superior thermal stability compared to the dichloro analog, which is prone to dechlorination at elevated temperatures .

- Solubility : Methyl groups enhance solubility in polar aprotic solvents, making 24304-50-5 preferable for solution-phase reactions .

Regulatory and Commercial Considerations

- Regulatory Status :

- Market Availability: 24304-50-5: Priced at ~$182/g (98% purity), supplied by A2B Chem, Cooke Chemical, and TRC . 42487-09-2: Limited suppliers; primarily used in pilot-scale applications .

Preparation Methods

Preparation of 2,5-Dimethyl-1,4-phenylenediamine (Key Intermediate)

Before acetoacetylation, the diamine precursor must be synthesized. According to patent CN103508900A, 2,5-dimethyl-1,4-phenylenediamine can be prepared via:

- Starting from aniline derivatives, undergoing diazotization and subsequent reduction steps.

- Pressure ammonolysis of 1,4-bis-is bromo-2,5-dimethylbenzene under NBr catalysis at 110–140 °C.

- Controlling pH and temperature carefully during the reaction to optimize yield and purity.

This intermediate is critical because its purity and availability directly affect the final product quality.

Acetoacetylation Reaction

The acetoacetylation step involves reacting 2,5-dimethyl-1,4-phenylenediamine with acetoacetyl derivatives such as acetoacetyl chloride or tert-butyl acetoacetate under controlled conditions:

-

- Solvent: Often an organic solvent or neat conditions depending on scale.

- Temperature: Moderate heating (e.g., 100–140 °C) to facilitate reaction.

- Time: Several hours to ensure complete conversion.

- Molar ratios: Stoichiometric amounts of diamine and acetoacetyl reagent to achieve bis-substitution.

-

- The amine groups on the diamine act as nucleophiles attacking the electrophilic carbonyl carbon of the acetoacetyl derivative.

- Formation of amide bonds leads to the bis(3-oxobutyramide) structure.

A detailed synthetic route reported for the related compound N,N'-(1,4-phenylene)bis(acetoacetamide) uses tert-butyl acetoacetate and 1,4-phenylenediamine as starting materials, which can be adapted for the 2,5-dimethyl derivative by substituting the diamine accordingly.

Purification and Characterization

- The product is typically isolated as an off-white to brownish powder.

- Purification may involve recrystallization or chromatographic techniques.

- Melting point: 239–241 °C, indicating high purity.

- Further characterization is done by IR, NMR, and mass spectrometry to confirm structure.

Data Table: Summary of Preparation Parameters

Research Findings and Industrial Considerations

- The purity of the diamine precursor significantly influences the final bis(3-oxobutyramide) product quality.

- Industrial methods favor routes that minimize expensive catalysts and complex steps, as noted in patent literature emphasizing cost-effective ammonolysis over bromination routes.

- The acetoacetylation step must be carefully controlled to avoid mono-substituted byproducts.

- Storage conditions for the final compound are recommended at 2–8 °C to maintain stability.

Q & A

Q. What are the recommended synthetic routes for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) in laboratory settings?

The compound is synthesized via condensation reactions between 2,5-dimethyl-1,4-phenylenediamine and 3-oxobutyramide precursors. Key steps include:

- Step 1 : Activation of the amine groups on the phenylene core using acylating agents like diketene or acetoacetate esters .

- Step 2 : Controlled stoichiometry (2:1 ratio of 3-oxobutyramide to phenylene diamine) to avoid over-substitution .

- Purification : Recrystallization from dimethylformamide (DMF) or ethanol-water mixtures to achieve >95% purity, as noted in synthetic intermediate protocols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : and NMR confirm the bis-amide structure. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- FT-IR : Strong absorption at 1650–1680 cm (C=O stretching) and 3300 cm (N-H) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 305.1 (calculated for CHNO: 304.14) .

Q. What safety protocols are critical for handling this compound?

While no acute toxicity is reported, standard precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Storage : In airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?

The dimethylphenylene backbone and amide groups enable coordination with transition metals (e.g., Zn, Cu):

Q. What strategies mitigate solubility limitations in polar solvents?

The compound exhibits poor solubility in water but moderate solubility in DMF or DMSO. Strategies include:

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in neuroprotective activity (e.g., IC values ranging from 10–50 µM) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.